![molecular formula C21H25N7O2 B2580287 N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide CAS No. 2034410-59-6](/img/structure/B2580287.png)
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is a useful research compound. Its molecular formula is C21H25N7O2 and its molecular weight is 407.478. The purity is usually 95%.
BenchChem offers high-quality N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
One key area of research involves the synthesis and evaluation of compounds for their potential anti-inflammatory and antimicrobial activities. For instance, the synthesis of N-hydroxy methyl derivatives and their condensation with active hydrogen-containing compounds like pyrrolidine has shown potent anti-inflammatory activity (Rajasekaran, Sivakumar, & Jayakar, 1999). Similarly, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, leading to the production of indolizines, illustrates the complex chemical reactions involved in synthesizing novel compounds (Yavari, Sabbaghan, & Hossaini, 2006).
Biological Activity
Research into the biological activity of similar compounds reveals their potential in treating various diseases. For example, the synthesis of new guanidine derivatives from 2′,3′,4′,9′-tetrahydrospiro[piperidine-4,1′-[1H]pyrido[3,4-b]indole] and their analysis primarily through NMR spectroscopy (Domány, Gizur, Barta-Szalai, Schőn, Szántay, & Hegedüs, 1994) demonstrate the wide-ranging implications of these compounds in medicinal chemistry. Furthermore, the discovery of novel SARS-CoV 3C-like protease inhibitors derived from thieno[2,3‐d]‐pyrimidine derivatives (El-All, Atta, Roaiah, Awad, & Abdalla, 2016) highlights the relevance of such compounds in antiviral research.
Anticonvulsant and Tuberculostatic Activity
The development of compounds with anticonvulsant activity from cyclic β-dicarbonyl precursors condensed with morpholine and pyrrolidine (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992) and the synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives for their tuberculostatic activity (Bogdanowicz, Foks, Gobis, & AUGUSTYNOWICZ-KOPEĆ, 2012) indicate the potential of these compounds in addressing neurological disorders and infectious diseases.
properties
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c29-19(16-13-17-5-1-2-8-28(17)15-16)22-14-18-23-20(26-6-3-4-7-26)25-21(24-18)27-9-11-30-12-10-27/h1-2,5,8,13,15H,3-4,6-7,9-12,14H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMIXPDAJXBXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CN4C=CC=CC4=C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.